molecular formula C18H27NO4 B12421780 16-Hydroxy Capsaicin-d3

16-Hydroxy Capsaicin-d3

Cat. No.: B12421780
M. Wt: 324.4 g/mol
InChI Key: OGBQQOBPAFILCJ-WQEAERHDSA-N
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Description

16-Hydroxy Capsaicin-d3 is a deuterated analog of 16-Hydroxy Capsaicin, a metabolite of Capsaicin. Capsaicin is a well-known compound responsible for the pungency of chili peppers. The deuterated form, this compound, is used in various scientific research applications due to its unique properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Hydroxy Capsaicin-d3 typically involves the incorporation of deuterium atoms into the molecular structure of 16-Hydroxy Capsaicin. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.

    Total Synthesis: This approach involves the complete synthesis of the compound from deuterated starting materials, ensuring the incorporation of deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions or total synthesis methods. The choice of method depends on factors such as cost, availability of deuterated reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

16-Hydroxy Capsaicin-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 16th position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

16-Hydroxy Capsaicin-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a labeled compound in studies involving metabolic pathways and reaction mechanisms.

    Biology: Employed in research on cellular processes and interactions involving capsaicinoids.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and coatings with specific properties

Mechanism of Action

The mechanism of action of 16-Hydroxy Capsaicin-d3 involves its interaction with specific molecular targets and pathways. Capsaicinoids, including this compound, exert their effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor. This binding leads to the activation of the receptor, resulting in the release of neurotransmitters and modulation of pain and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

    Capsaicin: The primary compound responsible for the pungency of chili peppers.

    Dihydrocapsaicin: A closely related compound with similar properties.

    Nordihydrocapsaicin: Another capsaicinoid with structural similarities.

    Homocapsaicin: A capsaicinoid with a slightly different structure.

Uniqueness of 16-Hydroxy Capsaicin-d3

This compound is unique due to the presence of deuterium atoms, which provide increased stability and allow for specific labeling in research applications. This makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms .

Properties

Molecular Formula

C18H27NO4

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide

InChI

InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3

InChI Key

OGBQQOBPAFILCJ-WQEAERHDSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)(C)O)O

Canonical SMILES

CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

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